molecular formula C11H20N2O2 B12802829 Cyclohexyl 4-morpholinecarboximidoate CAS No. 91211-67-5

Cyclohexyl 4-morpholinecarboximidoate

Cat. No.: B12802829
CAS No.: 91211-67-5
M. Wt: 212.29 g/mol
InChI Key: NRYWUVJKJREPDS-UHFFFAOYSA-N
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Description

Cyclohexyl 4-morpholinecarboximidoate is an organic compound that belongs to the class of carboximidates These compounds are characterized by the presence of an imidate group, which is an ester formed between an imidic acid and an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-morpholinecarboximidoate typically involves the reaction of cyclohexylamine with morpholinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the imidate group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-morpholinecarboximidoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to other functional groups, such as amines or alcohols.

    Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclohexyl 4-morpholinecarboximidoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-morpholinecarboximidoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 4-morpholinecarboximidoate can be compared with other similar compounds, such as:

    Cyclohexylmorpholine: This compound shares the cyclohexyl and morpholine moieties but lacks the imidate group, resulting in different chemical properties and reactivity.

    Morpholinecarboxylic acid derivatives: These compounds have similar structural features but may differ in their functional groups and overall reactivity.

Uniqueness: this compound is unique due to the presence of the imidate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.

Properties

CAS No.

91211-67-5

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

cyclohexyl morpholine-4-carboximidate

InChI

InChI=1S/C11H20N2O2/c12-11(13-6-8-14-9-7-13)15-10-4-2-1-3-5-10/h10,12H,1-9H2

InChI Key

NRYWUVJKJREPDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=N)N2CCOCC2

Origin of Product

United States

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